(R)-3-(4-(2-(4-((R)-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate
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Overview
Description
®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of ®-2-Acetoxy-3-chloropropanol, which is then reacted with 4-hydroxyphenylpropan-2-one to form an intermediate. This intermediate undergoes further reactions, including acetylation and etherification, to yield the final product. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including ethers, esters, and amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the development of new compounds and materials.
Biology
In biology, this compound may be used in studies involving enzyme interactions, cellular signaling pathways, and metabolic processes. Its ability to interact with specific molecular targets makes it useful for investigating biological mechanisms and developing new therapeutic agents.
Medicine
In medicine, ®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate may have potential applications as a drug candidate or as a tool for drug discovery. Its interactions with biological targets can provide insights into disease mechanisms and lead to the development of new treatments.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it valuable for various industrial processes, including the manufacture of coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes, leading to various effects. For example, the compound may inhibit or activate enzymes, alter cellular signaling, or affect gene expression. The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Acetoxy-3-chloropropanol
- 4-Hydroxyphenylpropan-2-one
- ®-2-Acetoxy-3-chloropropoxybenzene
Uniqueness
®-3-(4-(2-(4-(®-2-Acetoxy-3-chloropropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diyl diacetate is unique due to its complex structure, which includes multiple functional groups that contribute to its reactivity and versatility. This makes it distinct from similar compounds, which may have simpler structures and fewer functional groups. The presence of both acetoxy and chloropropoxy groups, along with the phenyl and propyl moieties, provides a wide range of potential interactions and applications.
Properties
Molecular Formula |
C27H33ClO8 |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-[4-[2-[4-[(2R)-2-acetyloxy-3-chloropropoxy]phenyl]propan-2-yl]phenoxy]propyl] acetate |
InChI |
InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3/t25-,26-/m0/s1 |
InChI Key |
HGHVYYKTOXUQNT-UIOOFZCWSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@H](CCl)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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